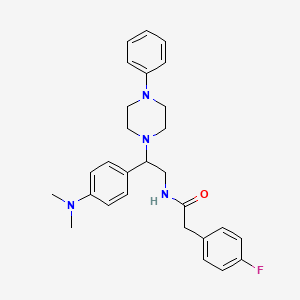

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33FN4O/c1-31(2)25-14-10-23(11-15-25)27(21-30-28(34)20-22-8-12-24(29)13-9-22)33-18-16-32(17-19-33)26-6-4-3-5-7-26/h3-15,27H,16-21H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDYFNCSYVLZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.

Synthesis of the Phenylpiperazine Intermediate: This step involves the reaction of a suitable precursor with phenylpiperazine.

Coupling Reaction: The dimethylaminophenyl intermediate is then coupled with the phenylpiperazine intermediate under specific conditions to form the desired compound.

Introduction of the Fluorophenylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify specific functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various reagents, such as halogens or nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- Target Compound : The piperazine ring is substituted with a phenyl group, which is common in dopamine receptor ligands. The ethyl linkage to the acetamide nitrogen allows conformational flexibility .

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Incorporates a sulfonyl group on the piperazine, increasing polarity and reducing blood-brain barrier permeability compared to the target compound .

Modifications on the Acetamide Nitrogen

- Target Compound : The acetamide nitrogen is bonded to a 2-(4-fluorophenyl)ethyl group, balancing lipophilicity and electronic effects .

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide () : The electron-withdrawing chloro and trifluoromethyl groups increase metabolic stability but may reduce solubility (MW: 397.82) .

Key Physicochemical Properties

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by several functional groups:

- Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.

- Phenylpiperazine Moiety : Associated with various biological activities, particularly interactions with neurotransmitter receptors.

- Acetamide Linkage : Common in pharmaceutical compounds, contributing to bioactivity.

The molecular formula is , indicating a complex arrangement conducive to diverse interactions within biological systems.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The phenylpiperazine structure is known for its affinity towards these receptors, suggesting potential applications in treating psychiatric disorders and other neurological conditions.

Anticonvulsant Activity

A study on related compounds demonstrated significant anticonvulsant activity in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide showed protection against seizures induced by maximal electroshock (MES). The highest anticonvulsant activity was observed at doses of 100 mg/kg and 300 mg/kg, indicating a dose-dependent response .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound ID | Dose (mg/kg) | Time Point (h) | MES Protection |

|---|---|---|---|

| Compound 12 | 100 | 0.5 | Yes |

| Compound 19 | 300 | 0.5 | Yes |

| Compound 24 | 100 | 0.5 | Yes |

Antimicrobial Activity

Further research has indicated potential antimicrobial properties. Compounds derived from similar structures were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Initial tests revealed varying degrees of inhibition, suggesting that modifications to the core structure could enhance efficacy against specific pathogens .

Case Studies

- Anticonvulsant Study : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were synthesized and evaluated for their anticonvulsant properties. The study highlighted the importance of lipophilicity in determining the onset and duration of action, with more lipophilic compounds showing delayed but prolonged effects .

- Antimicrobial Screening : A focused library of compounds based on the piperazine scaffold was synthesized and screened for antibiotic activity. The results indicated promising leads for further development against resistant bacterial strains .

Q & A

Basic: What are the established synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, and what analytical techniques validate its purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperazine-ethylamine backbone via nucleophilic substitution between 4-phenylpiperazine and a chloroethyl intermediate.

- Step 2: Coupling of the dimethylaminophenyl group using Buchwald-Hartwig amination or reductive amination under inert conditions.

- Step 3: Acetylation with 4-fluorophenylacetic acid chloride in the presence of a base (e.g., triethylamine).

Validation Methods:

- Purity: HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.

- Structural Confirmation:

- NMR: H and C NMR to confirm substituent integration and stereochemistry.

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z calculated for CHFNO: 470.25).

- Crystallography: Single-crystal X-ray diffraction for unambiguous bond-length and angle confirmation (as in related acetamide structures ).

Advanced: How can researchers optimize reaction yields for the piperazine-ethylamine intermediate while minimizing stereochemical impurities?

Answer:

Key Strategies:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .

- Temperature Control: Maintain 0–5°C during the substitution step to suppress racemization.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Workflow: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography.

Data Contradiction Resolution:

If yields vary between batches (>10% deviation), re-evaluate:

Reagent Stoichiometry: Ensure excess piperazine (1.2–1.5 equiv.) to drive the reaction.

Moisture Sensitivity: Use molecular sieves or anhydrous conditions to prevent hydrolysis.

Stereochemical Analysis: Chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess .

Basic: What in vitro assays are recommended for preliminary screening of biological activity (e.g., receptor binding)?

Answer:

- Target Identification:

- Dopamine/Serotonin Receptors: Radioligand binding assays (e.g., H-spiperone for D/5-HT) due to the compound’s piperazine and fluorophenyl motifs, which are common in CNS-targeting agents .

- Kinase Inhibition: Fluorescence-based ATPase assays (e.g., EGFR or VEGFR2) given the acetamide’s potential as a hinge-binding moiety.

- Protocol:

- Incubate compound (1–100 µM) with receptor-expressing cell membranes.

- Quantify displacement of a reference ligand (e.g., IC determination via nonlinear regression).

Advanced: How can computational modeling resolve discrepancies in reported IC50_{50}50 values across different receptor subtypes?

Answer:

Methodology:

Docking Studies: Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Focus on:

- Hydrogen bonding with conserved residues (e.g., Asp3.32 in aminergic receptors).

- Hydrophobic packing of the 4-fluorophenyl group.

Molecular Dynamics (MD): Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess conformational flexibility.

Free Energy Calculations: MM-PBSA/GBSA to compare binding affinities across subtypes.

Case Example:

If IC varies between D (nM range) and 5-HT (µM range), MD may reveal differential salt-bridge formation or steric clashes in the latter .

Basic: What spectroscopic parameters are critical for characterizing the compound’s stability under varying pH conditions?

Answer:

- UV-Vis Spectroscopy: Monitor absorbance shifts (200–400 nm) in buffers (pH 1–13) to detect protonation/deprotonation events.

- NMR Stability Study:

- F NMR in DO/CDOD (1:1) to track fluorophenyl group integrity.

- H NMR to identify hydrolytic byproducts (e.g., free piperazine or acetic acid).

- Accelerated Degradation: Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and quantify degradation via LC-MS .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to address poor oral bioavailability observed in preliminary trials?

Answer:

Hypothesis-Driven Approach:

- Issue: Low solubility (<10 µg/mL in PBS) or first-pass metabolism.

- Solutions:

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility.

- Prodrug Strategy: Introduce ester or phosphate groups at the acetamide nitrogen for enzymatic cleavage post-absorption.

- PK Parameters:

- C/T: Measure plasma concentrations via LC-MS/MS after oral vs. IV administration.

- Metabolite ID: Use hepatocyte incubations + HRMS to identify Phase I/II metabolites .

Basic: What safety and handling protocols are essential given the compound’s structural alerts (e.g., fluorophenyl, piperazine)?

Answer:

- Toxicity Screening:

- Ames Test: Assess mutagenicity with S. typhimurium TA98/TA100 strains.

- hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC < 10 µM is concerning).

- Handling:

Advanced: What strategies mitigate batch-to-batch variability in crystallinity, which impacts dissolution rates?

Answer:

Crystallization Optimization:

Polymorph Screening: Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate stable Form I.

Process Control:

- Cooling rate: 0.5°C/min to favor monodisperse crystals.

- Seeding: Add 1% (w/w) of pre-characterized crystals.

Characterization:

- PXRD to confirm crystal form.

- DSC for melting point consistency (±2°C tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.